molecular formula C16H14F3NOS B11507496 N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No.: B11507496
M. Wt: 325.4 g/mol
InChI Key: DLQMQTJAXSOJIC-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity of molecules, making it a valuable component in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves the trifluoromethylation of a benzothiophene derivative. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This can lead to inhibition of enzymes or activation of receptors, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]methacrylamide
  • N-{3-[(4-{[3-(Trifluoromethyl)phenyl]amino}pyrimidin-2-yl)amino]phenyl}cyclopropanecarboxamide
  • 4-(Trifluoromethyl)benzylamine

Comparison: N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. Compared to other trifluoromethyl-containing compounds, it exhibits enhanced stability and specificity in its interactions with biological targets .

Properties

Molecular Formula

C16H14F3NOS

Molecular Weight

325.4 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

InChI

InChI=1S/C16H14F3NOS/c17-16(18,19)11-5-3-6-12(8-11)20-15(21)14-13-7-2-1-4-10(13)9-22-14/h3,5-6,8-9H,1-2,4,7H2,(H,20,21)

InChI Key

DLQMQTJAXSOJIC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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